molecular formula C17H21N3OS B5120989 N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide

N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B5120989
M. Wt: 315.4 g/mol
InChI Key: PSRDLOLVJOQYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of amyloid-β (Aβ) peptides, which are involved in the development of Alzheimer's disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide in lab experiments include its high potency and specificity for certain enzymes and proteins. It also has a relatively low toxicity compared to other compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, it could be used as a tool for studying the function of other proteins and enzymes in the body. Finally, further research could be done to optimize the synthesis method to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 2-amino-4-methyl-5-(1-piperidinylmethyl)thiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent such as dichloromethane. The product is purified by column chromatography to obtain a white solid with a high yield.

Scientific Research Applications

N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide has been used in various scientific research studies. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool for studying the function of certain proteins and enzymes in the body.

properties

IUPAC Name

N-[4-methyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-15(12-20-10-6-3-7-11-20)22-17(18-13)19-16(21)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRDLOLVJOQYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-5-piperidin-1-ylmethyl-thiazol-2-y l)-benzamide

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